Validated Fragment Hit in SARS-CoV-2 Macrodomain Crystal Structure
This compound (ligand code WSY) was identified as a validated fragment hit binding to the active site of the SARS-CoV-2 Nsp3 macrodomain through a massive crystallographic screening effort [1]. This provides direct experimental evidence of a specific, high-resolution (1.05 Å) binding pose that is not available for the vast majority of unsubstituted or mono-methyl triazole analogs.
| Evidence Dimension | Experimental Protein-Ligand Co-crystal Structure (Resolution) |
|---|---|
| Target Compound Data | 1.05 Å co-crystal structure with SARS-CoV-2 Nsp3 macrodomain (ligand WSY) |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-1-yl)propanoic acid: No reported co-crystal structure in PDB |
| Quantified Difference | Defined binding pose vs. no structural data |
| Conditions | X-ray crystallography, PDB ID 5S3E |
Why This Matters
A validated, high-resolution co-crystal structure de-risks follow-up medicinal chemistry by providing a clear starting point for structure-guided optimization, which is a key driver for procurement in fragment-based drug discovery programs.
- [1] Schuller, M., et al. (2020). PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with Z274553586. Protein Data Bank, 5S3E. View Source
